molecular formula C10H20N2O4S B6188092 tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate CAS No. 2639403-70-4

tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B6188092
CAS No.: 2639403-70-4
M. Wt: 264.3
InChI Key:
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Description

Tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H20N2O4S. It is a derivative of cyclobutylcarbamate with a tert-butyl group and a methylsulfamoyl group attached to the cyclobutyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate typically involves the following steps:

  • Preparation of Cyclobutylamine: : Cyclobutylamine is synthesized through the reduction of cyclobutanone.

  • Sulfamoylation: : Cyclobutylamine is treated with methanesulfonyl chloride to introduce the methylsulfamoyl group, forming cyclobutyl methyl sulfamate.

  • Carbamate Formation: : The resulting cyclobutyl methyl sulfamate is then reacted with tert-butyl chloroformate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: : Reduction reactions can lead to the formation of cyclobutylamine derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfonyl derivatives.

  • Reduction: : Formation of cyclobutylamine derivatives.

  • Substitution: : Formation of substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:

  • Tert-butyl N-[(1s,3s)-3-(butylsulfamoyl)cyclobutyl]carbamate: : This compound differs by having a butyl group instead of a methyl group.

  • Cyclobutyl methyl sulfamate: : This compound lacks the carbamate group present in this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

2639403-70-4

Molecular Formula

C10H20N2O4S

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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